

# Molecular Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: 2-Chloro-5-iodotoluene

Cat. No.: B057329

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**2-Chloro-5-iodotoluene**, with the chemical formula  $C_7H_6ClI$ , is a disubstituted toluene derivative. The molecule consists of a benzene ring substituted with a methyl group, a chlorine atom, and an iodine atom. The substituents are arranged with the chlorine at position 2, the methyl group at position 1, and the iodine atom at position 5. This substitution pattern makes it a versatile intermediate, offering distinct reactivity at the C-I and C-Cl bonds for sequential functionalization.

## Data Presentation

The key physicochemical properties of **2-Chloro-5-iodotoluene** are summarized in the table below for easy reference.

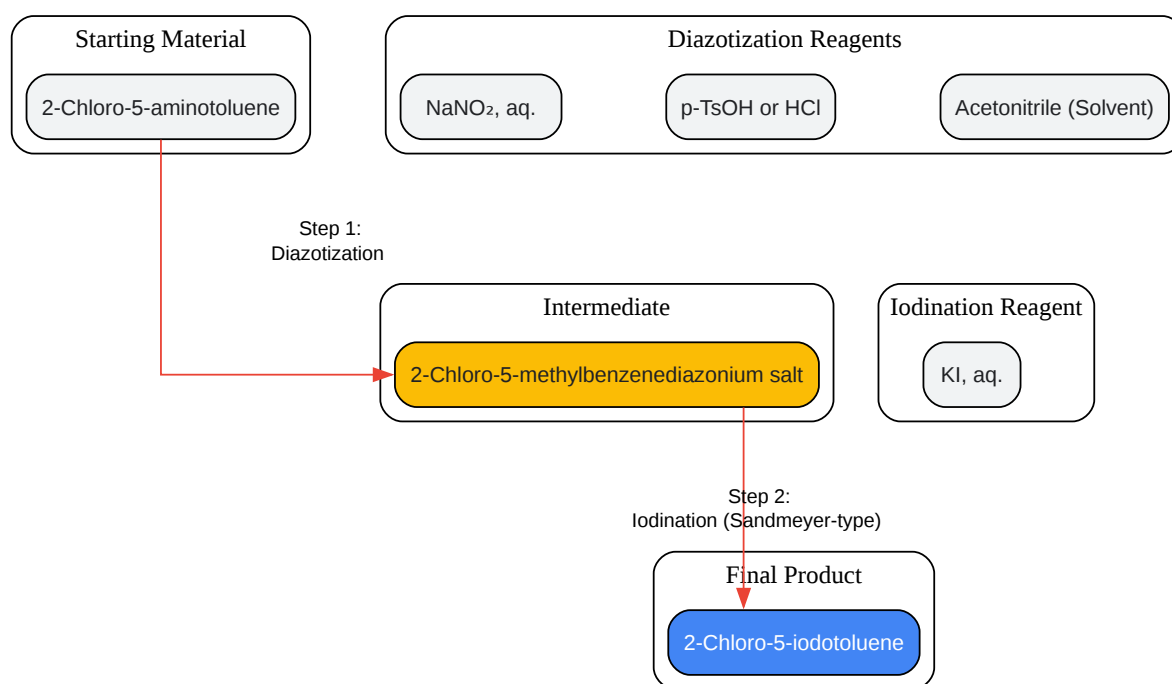
Property	Value	Reference(s)
CAS Number	116632-41-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClI	[2]
Molecular Weight	252.48 g/mol	[2]
Appearance	Colorless to yellow or brown liquid; low melting solid	[2]
Boiling Point	239 °C (lit.)	
Density	1.81 g/mL at 25 °C (lit.)	
Refractive Index (n <sub>20</sub> /D)	1.624 (lit.)	
Flash Point	110 °C (230 °F) - closed cup	
InChI	1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3	
SMILES	Cc1cc(I)ccc1Cl	

## Synthesis of 2-Chloro-5-iodotoluene

The most effective and regioselective method for the synthesis of **2-Chloro-5-iodotoluene** is through the diazotization of 2-chloro-5-aminotoluene, followed by a Sandmeyer-type reaction with an iodide salt. This classic transformation allows for the precise installation of the iodine atom at the desired position.

## Synthetic Workflow

The logical workflow for the synthesis is depicted below. The process begins with the diazotization of the primary aromatic amine using sodium nitrite in an acidic medium to form a stable diazonium salt. This intermediate is then treated with potassium iodide to substitute the diazonium group with iodine, yielding the final product.



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Caption: Synthetic workflow for **2-Chloro-5-iodotoluene** via diazotization.

## Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a general, high-yield procedure for the one-pot diazotization-iodination of aromatic amines.[3]

Materials:

- 2-Chloro-5-aminotoluene
- p-Toluenesulfonic acid (p-TsOH)

- Sodium nitrite ( $\text{NaNO}_2$ )
- Potassium iodide (KI)
- Acetonitrile (MeCN)
- Deionized water
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), 1 M solution
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ), 2 M solution
- Ethyl acetate (EtOAc) or Diethyl ether ( $\text{Et}_2\text{O}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- In a 250 mL round-bottom flask, dissolve the starting amine (e.g., 10 mmol) in acetonitrile (50 mL). Add p-toluenesulfonic acid (12 mmol, 1.2 equiv) and stir until a homogenous solution or fine suspension of the ammonium salt is formed.
- In a separate beaker, prepare a solution of sodium nitrite (11 mmol, 1.1 equiv) and potassium iodide (11 mmol, 1.1 equiv) in deionized water (20 mL).
- Cool the reaction flask containing the amine salt to 10-15 °C using an ice bath.
- Add the aqueous  $\text{NaNO}_2/\text{KI}$  solution dropwise to the stirred amine salt suspension over 15-20 minutes. A vigorous evolution of nitrogen gas will be observed.
- After the initial 10-15 minutes of addition under cooling, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30-60 minutes, or until gas evolution ceases.
- Monitor the reaction completion by TLC, ensuring the starting amine spot has been fully consumed.

- Upon completion, add 50 mL of water to the reaction mixture. Quench any residual iodine by adding 2 M sodium thiosulfate solution until the dark color disappears.
- Neutralize the mixture by adding 1 M sodium bicarbonate solution until the pH is approximately 9-10.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Chloro-5-iodotoluene**.
- Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) or vacuum distillation to obtain the pure compound.

## Spectroscopic and Analytical Data

While complete, verified experimental spectra for **2-Chloro-5-iodotoluene** are not widely available in public databases, the expected analytical data can be reliably predicted based on its structure and comparison with analogous compounds.

Analysis Type	Expected Characteristics
<sup>1</sup> H NMR	Aromatic Protons (3H): Three signals expected in the aromatic region (~7.0-7.8 ppm). H6 (adjacent to iodine) should appear as a doublet. H4 (between methyl and iodine) should be a doublet of doublets. H3 (adjacent to chlorine) should be a doublet. Methyl Protons (3H): A singlet around 2.3-2.4 ppm.
<sup>13</sup> C NMR	Aromatic Carbons (6C): Six distinct signals. The carbon bearing the iodine (C5) will be significantly downfield shifted but may be broad. The carbon bearing chlorine (C2) will also be downfield. The carbon bearing the methyl group (C1) and the iodinated carbon (C5) will show the most distinct shifts. Methyl Carbon (1C): A signal in the aliphatic region (~20 ppm).
IR Spectroscopy	C-H (aromatic): ~3100-3000 cm <sup>-1</sup> . C-H (aliphatic, methyl): ~2950-2850 cm <sup>-1</sup> . C=C (aromatic ring stretch): ~1600-1450 cm <sup>-1</sup> . C-Cl Stretch: ~800-600 cm <sup>-1</sup> . C-I Stretch: ~600-500 cm <sup>-1</sup> .
Mass Spectrometry (EI)	Molecular Ion (M <sup>+</sup> ): m/z ≈ 252. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 254 with an intensity of approximately 32% relative to the M <sup>+</sup> peak, confirming the presence of one chlorine atom. Key Fragments: Loss of iodine (M-127), loss of chlorine (M-35), and loss of the methyl group (M-15).

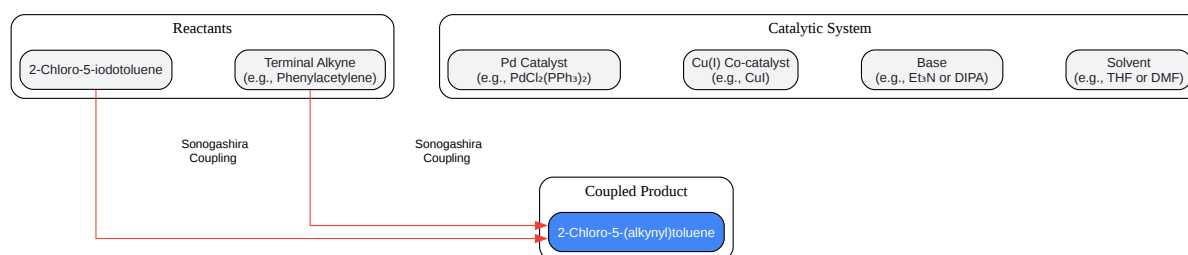
## Applications in Organic Synthesis: Cross-Coupling Reactions

**2-Chloro-5-iodotoluene** is a valuable substrate for transition-metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds (C-I being

much more reactive in typical palladium-catalyzed cycles) allows for selective, sequential functionalization. It is commonly used in Suzuki, Sonogashira, Heck, and other coupling reactions to build molecular complexity.

## Sonogashira Coupling Workflow

A typical application is the Sonogashira coupling with a terminal alkyne, which proceeds selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent reactions.



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Caption: Workflow for the Sonogashira coupling of **2-Chloro-5-iodotoluene**.

## Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the palladium-copper co-catalyzed Sonogashira coupling of **2-Chloro-5-iodotoluene** with a terminal alkyne.

Materials:

- **2-Chloro-5-iodotoluene**
- Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ , 2 mol%)
- Copper(I) iodide ( $\text{CuI}$ , 4 mol%)
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Diisopropylethylamine (DIPA) (as both base and solvent, or 3-4 equiv in THF)
- Anhydrous Tetrahydrofuran (THF) (if not using amine as solvent)
- Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **2-Chloro-5-iodotoluene** (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
- Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe. The mixture should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.
- Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture at room temperature.
- Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir.
- Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed (typically 2-12 hours).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.



- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the 2-chloro-5-(alkynyl)toluene product.

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## References

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- 3. [portal.tpu.ru](http://portal.tpu.ru) [[portal.tpu.ru](http://portal.tpu.ru)]
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